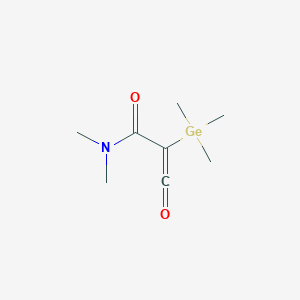
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide: is a chemical compound with a unique structure that includes a trimethylgermyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents that facilitate the formation of the trimethylgermyl group and the amide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods would include optimization of reaction conditions, purification steps, and quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.
Scientific Research Applications
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide has several scientific research applications, including:
Chemistry
In chemistry, this compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. Studies may focus on its ability to interact with specific molecular targets and pathways relevant to certain diseases.
Industry
In industrial applications, this compound may be used in the production of materials or chemicals with specific properties. Its unique structure can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide include other amides and compounds with trimethylgermyl groups. Examples include:
- N,N-Dimethyl-3-oxo-2-(trimethylsilyl)prop-2-enamide
- N,N-Dimethyl-3-oxo-2-(trimethylstannyl)prop-2-enamide
Uniqueness
This compound is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
110698-78-7 |
|---|---|
Molecular Formula |
C8H15GeNO2 |
Molecular Weight |
229.84 g/mol |
InChI |
InChI=1S/C8H15GeNO2/c1-9(2,3)7(6-11)8(12)10(4)5/h1-5H3 |
InChI Key |
FWGXCZLFBSWKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=C=O)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



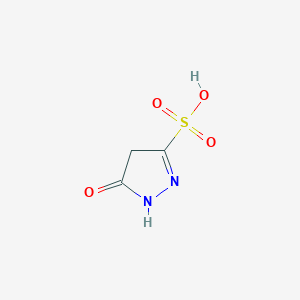
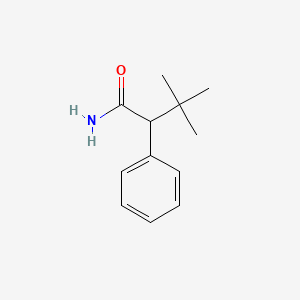
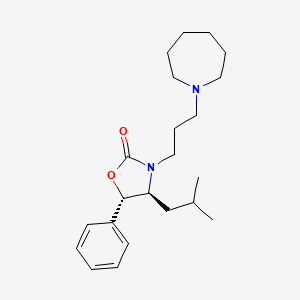
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
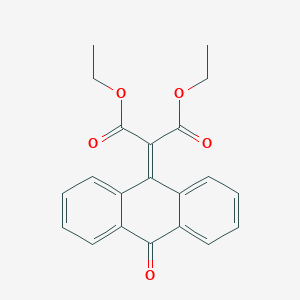
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

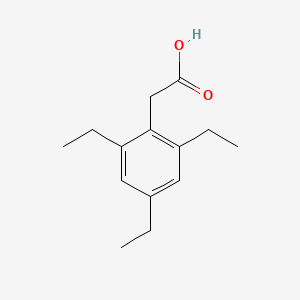
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)

![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)

